molecular formula C20H22N4O4 B12171975 N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide

Cat. No.: B12171975
M. Wt: 382.4 g/mol
InChI Key: NZVAVROVKAZHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring, a methoxyphenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide typically involves multiple steps. One common approach is the condensation of 4-methoxyphenylacetic acid with pyrrolidinone under acidic conditions to form an intermediate. This intermediate is then reacted with pyridine-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl groups would produce alcohol derivatives.

Scientific Research Applications

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C20H22N4O4/c1-28-16-7-5-15(6-8-16)24-13-14(12-18(24)25)19(26)22-10-11-23-20(27)17-4-2-3-9-21-17/h2-9,14H,10-13H2,1H3,(H,22,26)(H,23,27)

InChI Key

NZVAVROVKAZHDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.